

# An In-Depth Technical Guide to Piperidylthiambutene: Chemical Structure, Properties, and Pharmacological Profile

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This technical guide provides a comprehensive overview of **Piperidylthiambutene**, a synthetic opioid of the thiambutene class. It covers its chemical identity, physicochemical properties, and pharmacological characteristics, with a focus on its interaction with the  $\mu$ -opioid receptor. Detailed experimental methodologies and a visualization of its signaling pathway are included to support further research and development.

#### **Chemical Structure and Identity**

**Piperidylthiambutene**, also known as Piperidinohton, is a synthetic opioid analgesic.[1] Its chemical structure is characterized by a dithienylalkenylamine core with a piperidine substituent.

#### **Chemical Structure:**

- IUPAC Name: 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine[2]
- Other Names: 1-(1-methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine, Piperidinohton[2][3]

The structure features a chiral center at the carbon atom to which the piperidine ring is attached, meaning it exists as a racemic mixture.[4]



## **Physicochemical and Pharmacological Data**

The following tables summarize the key chemical and pharmacological data for **Piperidylthiambutene**.

Identifier	Value	Reference
CAS Number (Base)	54160-31-5	[1]
CAS Number (HCI)	64037-51-0	[3]
Molecular Formula (Base)	C17H21NS2	[1]
Molecular Weight (Base)	303.49 g/mol	[4]
Molecular Formula (HCI)	C17H21NS2 • HCl	[3]
Molecular Weight (HCI)	339.9 g/mol	[3]
Appearance	Tan solid material	[2]
Melting Point	188 to 189 °C (370 to 372 °F)	[1]
Solubility (HCl Salt)	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml	[3]
UV λmax	225, 292 nm	[3]
SMILES	CC(/C=C(C1=CC=CS1)/C2=C C=CS2)N3CCCCC3	[3]
InChI Key	HZHZKXPFTYSUSF- UHFFFAOYSA-N	[3]



Pharmacological Parameter	Value	Assay System	Reference
Receptor Target	μ-opioid receptor (MOR)	-	[5]
Activity	Opioid agonist	-	[5]
Potency vs. DAMGO	Lower	[35S]GTPyS binding	[5][6]
Affinity vs. DAMGO	Lower	Radioligand binding	[5]
In Vivo Analgesic Potency	Similar to morphine	Rat models	[2]

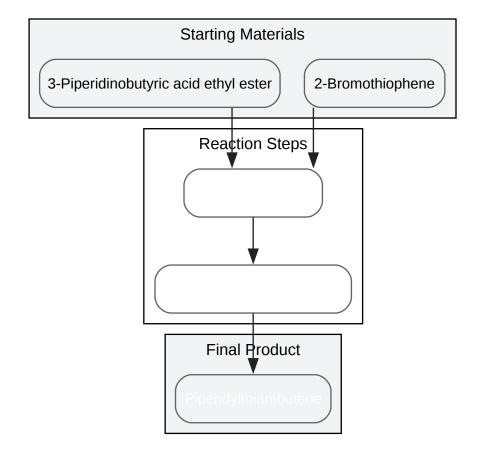
### **Synthesis Overview**

The synthesis of **Piperidylthiambutene** was first described in the 1950s as part of the development of the thiambutene class of analgesics.[7][8] A common synthetic route involves a Grignard reaction.[1]

**Experimental Workflow: Synthesis of** 

**Piperidylthiambutene** 





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Caption: General synthetic pathway for **Piperidylthiambutene**.

# Pharmacological Evaluation: Experimental Protocols

**Piperidylthiambutene** has been characterized as a  $\mu$ -opioid receptor agonist.[5] The following are detailed methodologies for key experiments used to determine its pharmacological profile, based on the study by De Luca et al. (2022) and standard pharmacological procedures.

# [35S]GTPyS Binding Assay for µ-Opioid Receptor Activation

This assay measures the functional activation of G-protein coupled receptors.



Objective: To determine the potency and efficacy of **Piperidylthiambutene** in stimulating G-protein activation at the  $\mu$ -opioid receptor.

#### Methodology:

- Membrane Preparation: Crude membrane preparations from rat cerebral cortex or Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-MOR) are used. Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.
- Assay Conditions: Membranes (10-20 µg of protein) are incubated in a final volume of 0.5 mL of assay buffer (50 mM Tris-HCl, 3 mM MgCl<sub>2</sub>, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP, pH 7.4).
- Drug Incubation: Membranes are incubated with varying concentrations of Piperidylthiambutene or the standard agonist DAMGO for 60 minutes at 30°C.
- [35S]GTPγS Addition: The reaction is initiated by the addition of 0.1 nM [35S]GTPγS and incubated for another 60 minutes at 30°C.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of 10  $\mu$ M unlabeled GTPyS. EC<sub>50</sub> and E<sub>max</sub> values are calculated by non-linear regression analysis of the concentration-response curves.

### In Vivo Analgesic Activity: Tail-Flick Test

This is a common method to assess the antinociceptive properties of a compound in rodents.

Objective: To evaluate the analgesic efficacy of **Piperidylthiambutene** in a model of acute thermal pain.

Methodology:



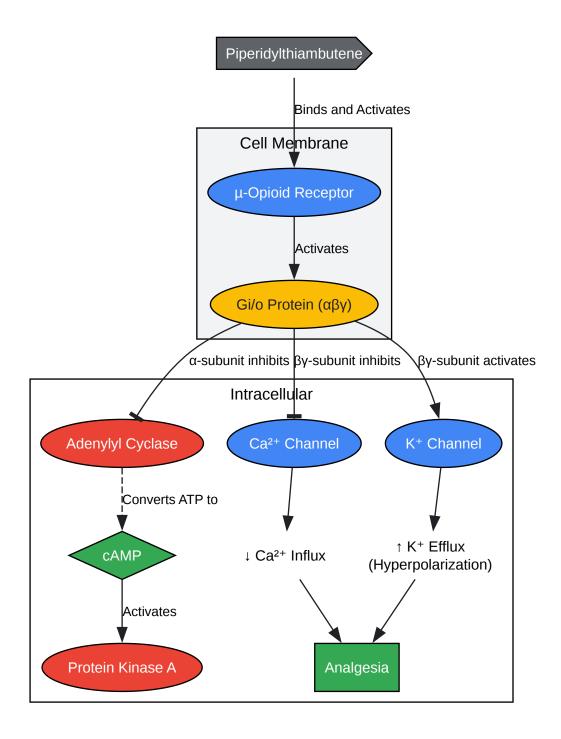
- Animal Model: Male Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized
  to the testing environment before the experiment.
- Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the ventral surface of the tail is used.
- Baseline Latency: The baseline tail-flick latency is determined for each animal before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
- Drug Administration: **Piperidylthiambutene** is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.
- Post-treatment Latency Measurement: The tail-flick latency is measured at several time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
- Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100. The ED<sub>50</sub> (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

# Mechanism of Action: Opioid Receptor Signaling Pathway

As a  $\mu$ -opioid receptor agonist, **Piperidylthiambutene** is expected to activate the canonical G-protein signaling cascade associated with this receptor class.

#### **Signaling Pathway Diagram**





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Caption:  $\mu$ -Opioid receptor signaling cascade initiated by **Piperidylthiambutene**.

Upon binding to the  $\mu$ -opioid receptor, **Piperidylthiambutene** induces a conformational change that activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the G $\alpha$  and G $\beta$  $\gamma$  subunits. The G $\alpha$  subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP



(cAMP) levels. The Gβγ subunit acts on ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (causing hyperpolarization). These coordinated actions at the cellular level result in the analgesic effects observed in vivo.

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